

An In-depth Technical Guide to 4,4,4-Trifluoro-DL-valine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-DL-valine, with the CAS number 16063-79-9, is a fluorinated analog of the essential branched-chain amino acid (BCAA) valine. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, into amino acids and other bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The introduction of a trifluoromethyl group can significantly enhance the physicochemical and pharmacological properties of a compound. These improvements may include increased metabolic stability due to the strength of the carbon-fluorine bond, enhanced lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets.[2][3]

Fluorinated amino acids are invaluable tools in drug discovery and chemical biology, serving as building blocks for novel therapeutics, probes for studying enzyme mechanisms, and agents for 19F-NMR studies of protein structure and dynamics.[4][5] This guide provides a comprehensive overview of the available technical information for **4,4,4-Trifluoro-DL-valine**, including its properties, general synthetic strategies, and potential biological significance.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of **4,4,4-Trifluoro-DL-valine** are summarized in the table below. While experimental spectroscopic data for this specific compound are not



widely available in the public domain, expected characteristics based on its structure and data from related fluorinated amino acids are provided for reference.

Table 1: Physicochemical Properties of 4,4,4-Trifluoro-DL-valine

Property	Value	Reference(s)
CAS Number	16063-79-9	[6]
Molecular Formula	C5H8F3NO2	[6]
Molecular Weight	171.12 g/mol	[6]
Appearance	Solid	N/A
Melting Point	245-248 °C	[6]
Boiling Point (Predicted)	193.3 ± 40.0 °C	[6]
Density (Predicted)	1.352 ± 0.06 g/cm ³	[6]
pKa (Predicted)	1.95 ± 0.10	[6]

Table 2: Expected Spectroscopic Data for 4,4,4-Trifluoro-DL-valine



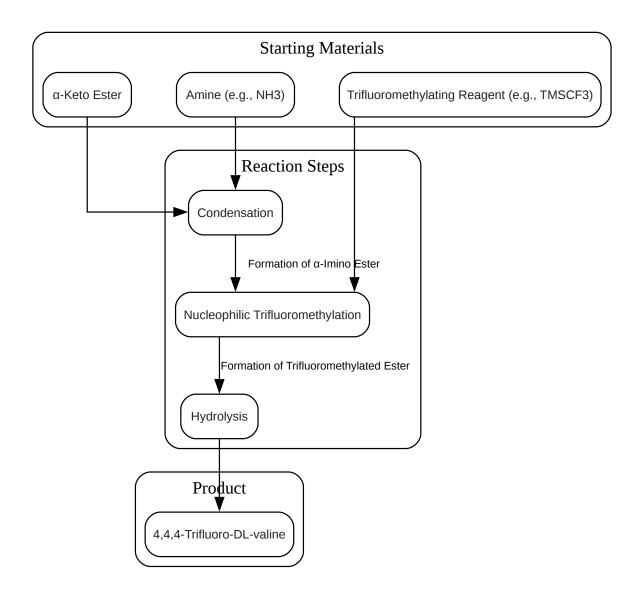
Technique	Expected Features
¹ H NMR	Signals corresponding to the α -proton, β -proton, and methyl protons, with potential splitting due to coupling with fluorine atoms.
¹³ C NMR	Resonances for the carboxyl, α -carbon, β -carbon, methyl carbon, and trifluoromethyl carbon. The CF3 carbon signal would be split by the fluorine atoms.
¹⁹ F NMR	A single resonance (or a narrow multiplet due to coupling with nearby protons) characteristic of the CF3 group. The chemical shift would be indicative of the electronic environment.[7][8]
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. High-resolution mass spectrometry would confirm the elemental composition.[9][10][11]
IR Spectroscopy	Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and C-F (trifluoromethyl) stretching vibrations.

Synthesis Methodologies

While a specific, detailed experimental protocol for the synthesis of **4,4,4-Trifluoro-DL-valine** is not readily available in peer-reviewed literature, several general methods for the preparation of α -trifluoromethylated amino acids have been reported. These approaches provide a strategic framework for its synthesis.

One prominent strategy involves the nucleophilic trifluoromethylation of α -imino esters. A generalized workflow for such a synthesis is depicted below. This method often utilizes a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to introduce the CF3 group.[12]





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Caption: Generalized workflow for the synthesis of α -trifluoromethyl amino acids.

Another innovative approach is the use of photoredox microfluidic synthesis. This method allows for the catalyst-free radical alkylation of trifluoromethyl-containing imino esters under continuous flow conditions, offering precise control and potential for scalability.[4][13] The synthesis of trifluoromethylated amino acids can also be achieved through the reaction of y-hydroxy- α -fluoro- α -trifluoromethyl carboxamides with organoaluminum reagents, which proceeds via an intramolecular S_N2 displacement of the α -fluorine atom.[14]



Biological Activity and Applications in Drug Development

The incorporation of a trifluoromethyl group in place of the isopropyl group of valine is expected to impart significant changes in its biological properties.

- Metabolic Stability: The exceptional strength of the C-F bond renders the trifluoromethyl
 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450
 enzymes. This can lead to an increased biological half-life of peptides or small molecules
 containing this moiety.[3]
- Lipophilicity: The CF3 group is significantly more lipophilic than a methyl or isopropyl group. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[15]
- Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. The electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic, facilitating the formation of a stable tetrahedral intermediate with an active site serine or cysteine residue. While 4,4,4-Trifluoro-DL-valine itself is not a ketone, its metabolic product, α-keto-β,β,β-trifluoro-isovalerate, could potentially act as an enzyme inhibitor.[3]
- Conformational Effects: The steric bulk and electronic properties of the CF3 group can impose conformational constraints on peptides, potentially locking them into a bioactive conformation and increasing their binding affinity and selectivity for a target receptor or enzyme.[15]

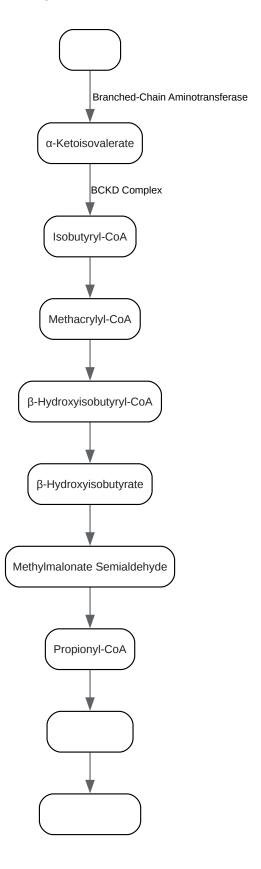
These properties make **4,4,4-Trifluoro-DL-valine** a valuable building block for the synthesis of peptidomimetics and other small molecule drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Metabolic Pathways

The catabolism of the natural amino acid valine is a well-characterized multi-step enzymatic process that occurs primarily in the mitochondria. It begins with a transamination reaction to



form α -ketoisovalerate, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately yield succinyl-CoA, an intermediate of the citric acid cycle.





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Caption: Metabolic pathway of valine catabolism.

The metabolic fate of **4,4,4-Trifluoro-DL-valine** is likely to follow a similar initial pathway. However, the presence of the highly stable trifluoromethyl group would likely halt the pathway at a certain stage, as the enzymes responsible for the later steps of valine degradation may not recognize or be able to process the fluorinated intermediate. This could lead to the accumulation of a novel trifluorinated metabolite, which may have its own distinct biological activities or potential toxicities. Further research is needed to elucidate the precise metabolic pathway of this compound.

Experimental Protocols

As specific experimental protocols for the synthesis and biological evaluation of **4,4,4- Trifluoro-DL-valine** are not readily available, this section provides a general protocol for the enzymatic resolution of a DL-amino acid, a common step in preparing enantiomerically pure amino acids for further use.

Protocol: Enzymatic Resolution of a DL-Amino Acid (General Example)

This protocol describes a general procedure for the enzymatic resolution of a racemic amino acid mixture to isolate one enantiomer.

Materials:

- DL-amino acid
- Acylase enzyme (e.g., from Aspergillus oryzae)
- Lithium hydroxide or other suitable base
- Acetic anhydride
- Hydrochloric acid
- Activated charcoal



- Ethanol
- pH meter
- Reaction vessel with temperature and pH control

Procedure:

- N-Acetylation of the DL-Amino Acid:
 - Dissolve the DL-amino acid in a solution of sodium hydroxide.
 - Cool the solution in an ice bath.
 - Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of sodium hydroxide.
 - After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
 - Acidify the solution with hydrochloric acid to precipitate the N-acetyl-DL-amino acid.
 - Collect the precipitate by vacuum filtration, wash with cold water, and dry.
- Enzymatic Resolution:
 - Dissolve the N-acetyl-DL-amino acid in water and adjust the pH to the optimal range for the acylase (typically around 7.0-7.5) using a base like lithium hydroxide.
 - Add the acylase enzyme to the solution. The amount of enzyme will depend on its specific activity.
 - Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid intact.
- Separation of Enantiomers:



- After the incubation period, add activated charcoal to the solution to decolorize it and adsorb the enzyme, then remove by filtration.
- Acidify the filtrate with hydrochloric acid to a pH of approximately 3. This will cause the unreacted N-acetyl-D-amino acid to precipitate.
- Collect the N-acetyl-D-amino acid by filtration.
- The filtrate contains the free L-amino acid. Concentrate the filtrate under reduced pressure to crystallize the L-amino acid.
- Isolation and Purification:
 - Recrystallize both the N-acetyl-D-amino acid and the L-amino acid from a suitable solvent system (e.g., water/ethanol) to obtain the purified enantiomers.
 - The N-acetyl-D-amino acid can be hydrolyzed by acid treatment to yield the D-amino acid if desired.

Note: This is a generalized protocol. The specific conditions (pH, temperature, enzyme concentration, and reaction times) must be optimized for the specific amino acid and enzyme being used.

Conclusion

4,4,4-Trifluoro-DL-valine represents a valuable, albeit understudied, building block in the field of medicinal chemistry and drug design. The presence of the trifluoromethyl group is anticipated to confer beneficial properties such as enhanced metabolic stability and lipophilicity. While specific biological data and detailed synthetic protocols for this compound are sparse in the public domain, the general principles of fluorinated amino acid chemistry suggest its potential utility in creating novel peptides and small molecules with improved therapeutic characteristics. Further research into the synthesis, characterization, and biological evaluation of **4,4,4-Trifluoro-DL-valine** is warranted to fully explore its potential in the development of next-generation therapeutics.



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